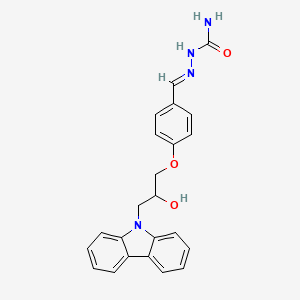

(E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide is a synthetic organic compound that features a carbazole moiety linked to a hydrazinecarboxamide group through a benzylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide typically involves multiple steps:

Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative, which can be achieved through various methods such as the Fischer indole synthesis.

Hydroxypropoxy Substitution: The carbazole derivative is then reacted with an appropriate epoxide to introduce the hydroxypropoxy group.

Benzylidene Formation: The next step involves the condensation of the hydroxypropoxy carbazole with a benzaldehyde derivative to form the benzylidene linkage.

Hydrazinecarboxamide Introduction: Finally, the benzylidene intermediate is reacted with hydrazinecarboxamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.

Medicine: Potential therapeutic applications could include its use as an anticancer, antiviral, or antimicrobial agent.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

Carbazole Derivatives: Compounds such as 9-ethylcarbazole and 3,6-dibromo-9H-carbazole share the carbazole core structure.

Hydrazinecarboxamide Derivatives: Compounds like isoniazid (isonicotinic acid hydrazide) are structurally related due to the presence of the hydrazinecarboxamide group.

Uniqueness

(E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

(E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide, also known by its CAS number 324773-92-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C23H22N4O3, with a molar mass of 402.45 g/mol. Its structure includes a carbazole moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 324773-92-4 |

| Molecular Formula | C23H22N4O3 |

| Molar Mass | 402.45 g/mol |

Anticancer Properties

Research indicates that compounds containing carbazole structures often exhibit significant anticancer activities. For instance, studies have shown that derivatives of carbazole can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound's action may involve the modulation of signaling pathways related to cell proliferation and apoptosis. Specifically, it may interact with key proteins involved in these pathways, leading to the inhibition of tumor growth.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that carbazole derivatives demonstrated potent cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects.

- Mechanism of Action : The compound may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition can lead to reduced inflammation in various models.

- Research Findings : A recent study demonstrated that carbazole derivatives significantly reduced lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating TNF-alpha and IL-6 levels .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

- Absorption and Distribution : Preliminary studies suggest good absorption characteristics due to its lipophilic nature, which facilitates permeability across biological membranes.

- Metabolism : The compound may undergo metabolic transformations primarily in the liver, where cytochrome P450 enzymes could play a significant role in its biotransformation.

- Excretion : Renal excretion is likely a primary route for elimination, although specific studies are needed to quantify this aspect.

Properties

IUPAC Name |

[(E)-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]methylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c24-23(29)26-25-13-16-9-11-18(12-10-16)30-15-17(28)14-27-21-7-3-1-5-19(21)20-6-2-4-8-22(20)27/h1-13,17,28H,14-15H2,(H3,24,26,29)/b25-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGUMISQXZCJAR-DHRITJCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C=NNC(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)/C=N/NC(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.